5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound with the molecular formula C11H17N5O3 and a molecular weight of 267.28 g/mol . This compound is also known by several other names, including 5-[(2-piperazin-1-ylethylamino)methylene]barbituric acid . It is characterized by its unique structure, which includes a piperazine ring and a diazinane trione core.
Preparation Methods
The synthesis of 5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione involves the reaction of barbituric acid derivatives with piperazine derivatives under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione can be compared with similar compounds such as:
- 5-[(2-piperazin-1-ylethylamino)methylene]hexahydropyrimidine-2,4,6-trione
- 5-[(2-piperazin-1-ylethylamino)methylene]barbituric acid
- 5-[(2-piperazin-1-ylethylamino)methylene]pyrimidine-2,4,6-trione
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.
Properties
IUPAC Name |
5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c17-9-8(10(18)15-11(19)14-9)7-13-3-6-16-4-1-12-2-5-16/h7,12-13H,1-6H2,(H2,14,15,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCGRZZPNIJZSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC=C2C(=O)NC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)CCNC=C2C(=O)NC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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